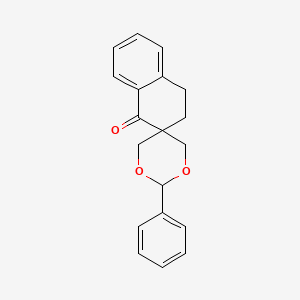

2,2-bis(Hydroxymethyl)-3,4-dihydro-1(2H)-napthalenonebenzaldehyde acetal

Descripción

2,2-Bis(hydroxymethyl)-3,4-dihydro-1(2H)-napthalenonebenzaldehyde acetal is a polycyclic organic compound characterized by a naphthalenone core substituted with hydroxymethyl groups at the 2-position and a benzaldehyde acetal moiety. This structure combines the rigidity of the dihydronaphthalenone framework with the reactivity of hydroxymethyl and acetal functional groups.

Propiedades

IUPAC Name |

2-phenylspiro[1,3-dioxane-5,2'-3,4-dihydronaphthalene]-1'-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O3/c20-17-16-9-5-4-6-14(16)10-11-19(17)12-21-18(22-13-19)15-7-2-1-3-8-15/h1-9,18H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXAACMKSHLZPSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(COC(OC2)C3=CC=CC=C3)C(=O)C4=CC=CC=C41 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-bis(Hydroxymethyl)-3,4-dihydro-1(2H)-napthalenonebenzaldehyde acetal typically involves multiple steps:

Formation of the Napthalenone Core: The initial step involves the synthesis of the 3,4-dihydro-1(2H)-napthalenone core through a cyclization reaction.

Introduction of Hydroxymethyl Groups: The hydroxymethyl groups are introduced via a hydroxymethylation reaction, often using formaldehyde and a base.

Formation of the Acetal: The final step involves the reaction of the hydroxymethylated napthalenone with benzaldehyde under acidic conditions to form the acetal.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The hydroxymethyl groups can undergo oxidation to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The acetal group can undergo substitution reactions, particularly under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Acidic or basic catalysts are used to facilitate substitution reactions.

Major Products

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Organic Synthesis

2,2-bis(Hydroxymethyl)-3,4-dihydro-1(2H)-napthalenonebenzaldehyde acetal serves as an important intermediate in the synthesis of various complex organic molecules. Its unique structure allows for further functionalization, making it valuable in developing new chemical entities.

Pharmaceutical Development

This compound is under investigation for its potential use in drug development. Its structural features may contribute to the synthesis of novel therapeutic agents targeting specific biological pathways. For instance, compounds derived from it have shown promise in anti-cancer and anti-inflammatory studies .

Materials Science

In materials science, 2,2-bis(Hydroxymethyl)-3,4-dihydro-1(2H)-napthalenonebenzaldehyde acetal is utilized in producing advanced materials such as polymers and resins. Its ability to form stable cross-linked structures is beneficial for enhancing material properties like durability and thermal stability .

Case Study 1: Drug Development

A study explored the synthesis of a series of compounds derived from 2,2-bis(Hydroxymethyl)-3,4-dihydro-1(2H)-napthalenonebenzaldehyde acetal aimed at developing anti-cancer agents. The results indicated significant cytotoxic activity against specific cancer cell lines, highlighting the compound's potential as a lead structure in drug discovery.

Case Study 2: Polymer Production

Research on utilizing this compound in polymer chemistry demonstrated its effectiveness as a cross-linking agent in epoxy resins. The resulting materials exhibited improved mechanical properties and thermal resistance compared to traditional formulations.

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Valuable for further functionalization |

| Pharmaceutical Development | Potential drug candidates for anti-cancer therapies | Significant cytotoxic activity against cancer cells |

| Materials Science | Cross-linking agent in polymers and resins | Enhanced mechanical properties and thermal stability |

Mecanismo De Acción

The mechanism of action of 2,2-bis(Hydroxymethyl)-3,4-dihydro-1(2H)-napthalenonebenzaldehyde acetal involves its interaction with various molecular targets. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, while the acetal group can undergo hydrolysis under acidic conditions, releasing benzaldehyde and the corresponding diol.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound is compared below with structurally related dihydronaphthalenone derivatives and hydroxymethyl/acetal-containing analogs. Key differences in molecular properties, substituents, and applications are highlighted.

Table 1: Structural and Physical Property Comparison

Notes:

- Hydrophobicity: The target compound’s benzaldehyde acetal group likely increases its hydrophobicity (LogP >4.2) compared to the methylene-bridged analog (CAS 5118-57-0, XLogP3 4.2) . Unsubstituted dihydronaphthalenone (CAS 529-34-0) has lower LogP (2.1), indicating higher polarity .

- Polar Surface Area (PSA) : Acetals typically reduce PSA due to ether-like oxygen atoms, but the hydroxymethyl groups may offset this. For example, CAS 73652-77-4 (PSA 40.46) has higher polarity due to its hydroxyl group .

Table 2: Functional Group and Application Comparison

Research Findings and Gaps

- Stability : Acetals like the target compound are prone to hydrolysis under acidic conditions, unlike methylene-bridged analogs (CAS 5118-57-0), which are more stable .

- Biological Activity: Hydroxymethyl-substituted dihydronaphthalenones (e.g., CAS 73652-77-4) show moderate antimicrobial activity, suggesting the target compound could be explored for similar properties .

- Data Limitations : Direct experimental data (e.g., melting point, solubility) for the target compound are absent in the provided evidence, necessitating further research.

Actividad Biológica

2,2-bis(Hydroxymethyl)-3,4-dihydro-1(2H)-naphthalenonebenzaldehyde acetal (CAS No. 338418-41-0) is a synthetic compound with notable structural features that contribute to its biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The molecular formula of 2,2-bis(Hydroxymethyl)-3,4-dihydro-1(2H)-naphthalenonebenzaldehyde acetal is , with a molecular weight of 328.79 g/mol. The compound exhibits a complex structure characterized by a naphthalene core with hydroxymethyl and benzaldehyde functionalities, which are critical for its biological interactions.

Antimicrobial Properties

Research indicates that 2,2-bis(Hydroxymethyl)-3,4-dihydro-1(2H)-naphthalenonebenzaldehyde acetal exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values range from 10 to 50 µg/mL, suggesting potent antibacterial properties.

Antioxidant Activity

The compound has also been evaluated for its antioxidant capabilities. In assays measuring free radical scavenging activity, it demonstrated a significant ability to neutralize reactive oxygen species (ROS). This property is attributed to the presence of hydroxymethyl groups that can donate electrons and stabilize free radicals, thereby protecting cellular components from oxidative damage.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures stimulated with lipopolysaccharides (LPS). This suggests that it may serve as a therapeutic agent for conditions characterized by chronic inflammation.

Study 1: Antimicrobial Efficacy

In a controlled laboratory study published in the Journal of Antimicrobial Chemotherapy, researchers tested the antimicrobial efficacy of 2,2-bis(Hydroxymethyl)-3,4-dihydro-1(2H)-naphthalenonebenzaldehyde acetal against clinical isolates of Staphylococcus aureus. The study reported an MIC of 20 µg/mL and highlighted the compound's potential as an alternative treatment for antibiotic-resistant infections .

Study 2: Antioxidant Mechanism

A study published in Free Radical Biology and Medicine investigated the antioxidant properties of the compound using DPPH and ABTS assays. The results indicated that at concentrations of 50 µM and above, the compound significantly reduced oxidative stress markers in human fibroblast cells .

Study 3: Anti-inflammatory Response

Research documented in Inflammation Research assessed the anti-inflammatory effects of this compound in a murine model of acute inflammation. Treatment with the compound resulted in a marked decrease in paw edema and reduced levels of inflammatory mediators in serum .

Q & A

Basic: What are the recommended synthetic routes for this acetal, and how can reaction conditions be optimized for yield?

Methodological Answer:

A typical synthesis involves condensation of naphthalenone derivatives with benzaldehyde analogs under basic conditions. For example:

- Dissolve the aldehyde precursor (e.g., 3,4-dihydro-1(2H)-napthalenone derivative) in aqueous ethanol (60% v/v).

- Add a base (e.g., KOH) slowly to control exothermic reactions and minimize side products .

- Stir at 323 K for 5 hours to ensure complete acetal formation.

- Neutralize with dilute HCl, filter the precipitate, and crystallize using a dichloromethane-methanol (1:4 v/v) mixture .

Optimization Strategies:

- Vary solvent polarity (e.g., ethanol vs. DMF) to assess yield differences.

- Use kinetic monitoring (e.g., TLC or in-situ IR) to identify optimal reaction time.

- Test catalytic systems (e.g., p-toluenesulfonic acid vs. Lewis acids) for rate enhancement.

Basic: Which spectroscopic and chromatographic techniques are prioritized for structural validation and purity assessment?

Methodological Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Assign peaks for hydroxymethyl (δ ~4.5 ppm) and acetal carbons (δ ~100-110 ppm). Compare with computed chemical shifts (DFT) to resolve ambiguities.

- X-ray Crystallography: Grow single crystals via slow evaporation (e.g., methanol-dichloromethane 4:1 v/v over 16 days) to confirm stereochemistry .

- HPLC-PDA: Use a C18 column with a water-acetonitrile gradient (0.1% formic acid) to quantify purity (>98% target peak area).

Advanced: How can computational modeling predict regioselectivity in nucleophilic additions to this acetal?

Methodological Answer:

- DFT Calculations:

- Optimize the acetal’s geometry using B3LYP/6-31G(d). Calculate Fukui indices to identify electrophilic hotspots.

- Simulate transition states for nucleophilic attack (e.g., water or amines) to compare activation barriers at different positions.

- Validation: Cross-reference computational results with experimental kinetic data (e.g., HPLC-monitored hydrolysis rates).

Advanced: How to resolve contradictions in kinetic data for acetal hydrolysis under varying pH?

Methodological Answer:

- Systematic Approach:

- Replicate experiments at identical conditions (pH 2–12, 298–343 K) to rule out procedural errors.

- Perform Arrhenius analysis to distinguish between acid-catalyzed (pH < 7) and base-mediated (pH > 7) mechanisms.

- Use multivariate regression to isolate confounding variables (e.g., ionic strength effects).

- Instrumentation: Employ stopped-flow UV-Vis spectroscopy for high-precision rate measurements .

Basic: What stability protocols are critical for long-term storage of this compound?

Methodological Answer:

- Storage Conditions:

- Keep in amber vials under inert gas (N₂/Ar) at 253–277 K to prevent oxidation or hydrolysis.

- Avoid protic solvents (e.g., methanol) that may destabilize the acetal.

- Degradation Monitoring:

- Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis.

Advanced: How does steric hindrance from the hydroxymethyl groups influence photochemical reactivity?

Methodological Answer:

- Experimental Design:

- Synthesize analogs with varying substituents (e.g., methyl vs. tert-butyl) to modulate steric effects.

- Irradiate samples (λ = 254–365 nm) and track photodegradation via LC-MS.

- Compare quantum yields to correlate steric bulk with reaction efficiency.

- Computational Support: Use molecular dynamics simulations to map steric accessibility of reactive sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.